molecular formula C22H20N4O2S3 B3015287 2-[[5-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 866346-78-3

2-[[5-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B3015287
CAS RN: 866346-78-3
M. Wt: 468.61
InChI Key: DOMCPMYAFKEXJB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the available sources .

Scientific Research Applications

Antimicrobial Activity

A new series of compounds similar to the requested chemical, specifically N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives, have been synthesized and evaluated for their antimicrobial activity. These compounds showed significant antibacterial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar et al., 2013).

Anticancer Properties

Compounds structurally related to the requested chemical have been studied for their potential anticancer properties. For instance, 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, a pharmacophore hybrid molecule, was synthesized and showed in vitro anticancer activity in "60 lines screening" (NCI DTP protocol) (Yushyn et al., 2022).

Antioxidant Activity

A variety of amidomethane sulfonyl-linked compounds, including derivatives related to the chemical , were prepared and tested for antioxidant activity. One such compound, E-(2-(p-methylphenyl)lsulfonylethenesulfonyl)-N-(4-(p-methylphenyl)oxazol-2-yl)acetamide, exhibited excellent antioxidant activity, surpassing the standard Ascorbic acid (Talapuru et al., 2014).

Anti-Inflammatory and Antioxidant Potential

N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, structurally similar to the queried chemical, were synthesized and evaluated for anti-inflammatory and antioxidant activities. Compounds in this series showed significant efficacy in various assays (Koppireddi et al., 2013).

Computational and Pharmacological Potential

Research on 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds with a similar structure to the requested chemical, focused on their computational and pharmacological potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies provided insights into the binding and inhibitory effects of these compounds (Faheem, 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with this compound are not mentioned in the available sources .

Future Directions

The future directions or potential applications of this compound are not discussed in the available sources .

properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S3/c1-28-16-7-3-14(4-8-16)19-21(31-13-18(27)24-22-23-11-12-30-22)26-20(25-19)15-5-9-17(29-2)10-6-15/h3-12H,13H2,1-2H3,(H,25,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMCPMYAFKEXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)SC)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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